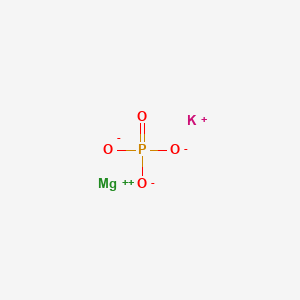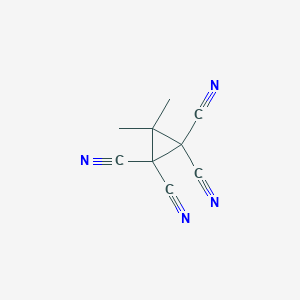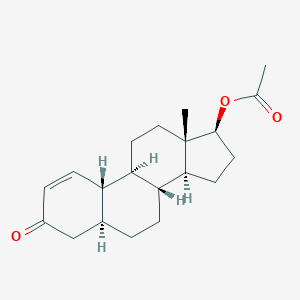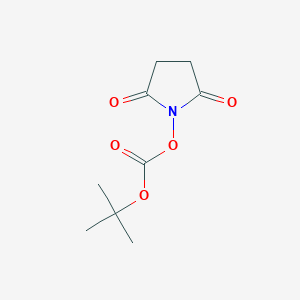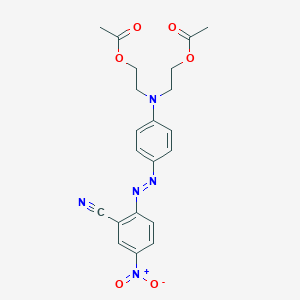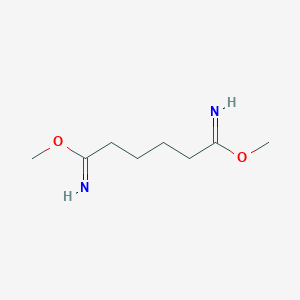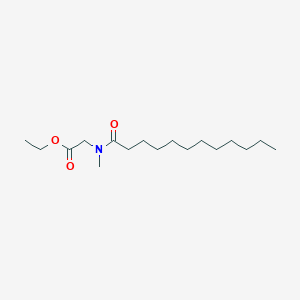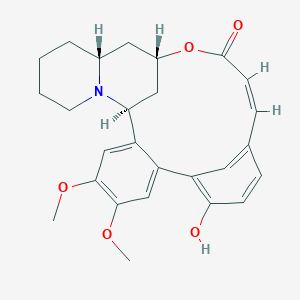
Yttrium oxide sulfide (Y2O2S)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Yttrium oxide sulfide (Y2O2S) is a compound that has gained significant attention in the scientific community due to its unique properties. It is a rare earth compound that has been extensively studied for its potential applications in various fields such as optoelectronics, catalysis, and bioimaging. In
Applications De Recherche Scientifique
Yttrium oxide sulfide (Y2O2S) has been extensively studied for its potential applications in various fields. In optoelectronics, it has been used as a phosphor material for white light-emitting diodes (LEDs) due to its high luminescence efficiency. In catalysis, it has been used as a catalyst for the oxidation of organic compounds due to its high surface area and redox properties. In bioimaging, it has been used as a contrast agent for magnetic resonance imaging (MRI) due to its ability to enhance image contrast.
Mécanisme D'action
The mechanism of action of Yttrium oxide sulfide (Y2O2S) is not fully understood. However, it is believed that its unique properties such as high surface area, redox properties, and luminescence efficiency play a crucial role in its various applications. In optoelectronics, Yttrium oxide sulfide (Y2O2S) absorbs energy from a light source and emits light at a longer wavelength. In catalysis, Yttrium oxide sulfide (Y2O2S) acts as a redox catalyst, facilitating the oxidation of organic compounds. In bioimaging, Yttrium oxide sulfide (Y2O2S) enhances image contrast by altering the magnetic properties of the surrounding tissue.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Yttrium oxide sulfide (Y2O2S) are not well studied. However, studies have shown that Yttrium oxide sulfide (Y2O2S) is biocompatible and does not cause any significant toxicity or adverse effects in vitro and in vivo. It has also been shown to have low cytotoxicity and hemolytic activity, making it a potential candidate for biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Yttrium oxide sulfide (Y2O2S) in lab experiments include its unique properties such as high surface area, redox properties, and luminescence efficiency, which make it a versatile compound for various applications. However, the limitations of using Yttrium oxide sulfide (Y2O2S) in lab experiments include its high cost, difficulty in synthesis, and limited availability.
Orientations Futures
There are several future directions for the study of Yttrium oxide sulfide (Y2O2S). In optoelectronics, future research could focus on improving the luminescence efficiency of Yttrium oxide sulfide (Y2O2S) for more efficient white LED production. In catalysis, future research could focus on exploring the potential of Yttrium oxide sulfide (Y2O2S) as a catalyst for other organic reactions. In bioimaging, future research could focus on developing Yttrium oxide sulfide (Y2O2S)-based contrast agents with improved imaging properties. Additionally, future research could focus on exploring the potential of Yttrium oxide sulfide (Y2O2S) in other fields such as energy storage and environmental remediation.
Conclusion:
In conclusion, Yttrium oxide sulfide (Y2O2S) is a rare earth compound that has gained significant attention in the scientific community due to its unique properties. It has potential applications in various fields such as optoelectronics, catalysis, and bioimaging. Its mechanism of action is not fully understood, but it is believed that its unique properties play a crucial role in its various applications. While Yttrium oxide sulfide (Y2O2S) has several advantages for lab experiments, it also has limitations such as its high cost and limited availability. Future research could focus on improving the properties of Yttrium oxide sulfide (Y2O2S) for more efficient and effective applications in various fields.
Méthodes De Synthèse
The synthesis of Yttrium oxide sulfide (Y2O2S) can be achieved through several methods such as solid-state reaction, sol-gel method, and hydrothermal synthesis. Solid-state reaction involves mixing yttrium oxide and sulfur in a vacuum or inert atmosphere at high temperatures. Sol-gel method involves the hydrolysis of yttrium alkoxide followed by the addition of sulfur-containing compounds. Hydrothermal synthesis involves the reaction of yttrium salts and sulfur sources in an aqueous solution at high temperatures and pressures.
Propriétés
Numéro CAS |
12340-04-4 |
|---|---|
Nom du produit |
Yttrium oxide sulfide (Y2O2S) |
Formule moléculaire |
O3S3Y4 |
Poids moléculaire |
499.8 g/mol |
Nom IUPAC |
oxygen(2-);yttrium(3+);trisulfide |
InChI |
InChI=1S/3O.3S.4Y/q6*-2;4*+3 |
Clé InChI |
GFKJCVBFQRKZCJ-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[S-2].[S-2].[S-2].[Y+3].[Y+3].[Y+3].[Y+3] |
SMILES canonique |
[O-2].[O-2].[O-2].[S-2].[S-2].[S-2].[Y+3].[Y+3].[Y+3].[Y+3] |
Autres numéros CAS |
12340-04-4 |
Synonymes |
Y2O2S yttrium oxide sulfide yttrium oxysulfide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



